2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
Overview
Description
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, also known as BHPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. BHPP belongs to the class of pyranopyrroles and is synthesized through a multistep process. In
Scientific Research Applications
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. This compound has been shown to inhibit the expression of various genes that are involved in cell cycle regulation and cell survival. This compound also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Advantages and Limitations for Lab Experiments
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several advantages for lab experiments, including its easy synthesis, high potency, and low toxicity. This compound can be synthesized in large quantities and has been shown to exhibit potent activity in various assays. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations can be overcome by optimizing the formulation and storage conditions of this compound.
Future Directions
There are several future directions for the research on 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, including the development of novel this compound derivatives with improved potency and selectivity, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and the evaluation of the safety and efficacy of this compound in clinical trials. In addition, this compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392818 | |
Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135782-11-5 | |
Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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